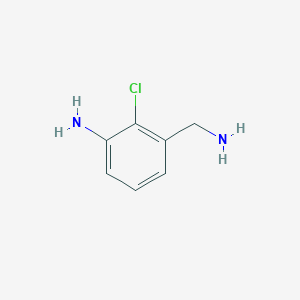
3-Amino-2-chlorobenzylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-2-chlorobenzylamine is an organic compound with the molecular formula C7H9ClN2 It is a derivative of benzylamine, where the benzene ring is substituted with an amino group at the third position and a chlorine atom at the second position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-chlorobenzylamine typically involves the following steps:
Nitration: The starting material, 2-chlorotoluene, is nitrated to form 2-chloro-3-nitrotoluene.
Reduction: The nitro group in 2-chloro-3-nitrotoluene is reduced to an amino group, resulting in 3-amino-2-chlorotoluene.
Amination: The methyl group in 3-amino-2-chlorotoluene is converted to a benzylamine group through a series of reactions involving halogenation and subsequent amination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
3-Amino-2-chlorobenzylamine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) are commonly employed.
Major Products Formed
Oxidation: 3-Nitro-2-chlorobenzylamine
Reduction: 3-Amino-2-chlorobenzyl alcohol
Substitution: 3-Amino-2-azidobenzylamine
科学研究应用
3-Amino-2-chlorobenzylamine has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs targeting specific diseases.
Industry: The compound is used in the production of dyes, polymers, and other materials with specialized properties.
作用机制
The mechanism of action of 3-Amino-2-chlorobenzylamine involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
3-Chlorobenzylamine: Lacks the amino group at the third position.
2-Amino-3-chlorobenzylamine: The positions of the amino and chlorine groups are reversed.
3-Amino-4-chlorobenzylamine: The chlorine atom is at the fourth position instead of the second.
Uniqueness
3-Amino-2-chlorobenzylamine is unique due to the specific positioning of the amino and chlorine groups on the benzene ring. This arrangement imparts distinct chemical and biological properties, making it valuable for targeted applications in various fields.
属性
分子式 |
C7H9ClN2 |
|---|---|
分子量 |
156.61 g/mol |
IUPAC 名称 |
3-(aminomethyl)-2-chloroaniline |
InChI |
InChI=1S/C7H9ClN2/c8-7-5(4-9)2-1-3-6(7)10/h1-3H,4,9-10H2 |
InChI 键 |
BVSVIAUGTPTXSY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)N)Cl)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3',4'-Dibromo-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B15328540.png)
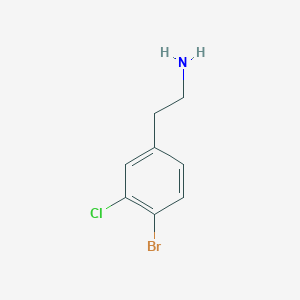
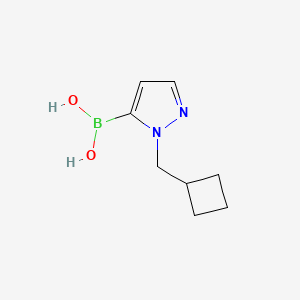
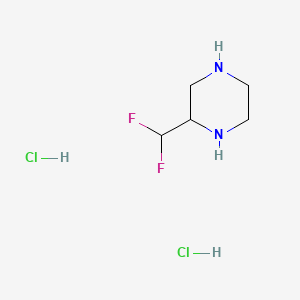
![N-[1-[[6-amino-1-oxo-1-(4-pyridin-4-ylpiperazin-1-yl)hexan-2-yl]amino]-3-(3,5-dibromo-4-hydroxyphenyl)-1-oxopropan-2-yl]-4-(2-oxo-1,4-dihydroquinazolin-3-yl)piperidine-1-carboxamide](/img/structure/B15328563.png)
![1-({1-[(Tert-butoxy)carbonyl]azetidin-3-yl}methyl)azetidine-3-carboxylicacid](/img/structure/B15328564.png)


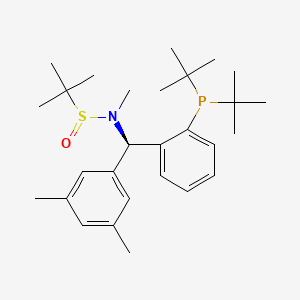
![[4-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine](/img/structure/B15328607.png)
![5-([1,1'-Biphenyl]-3-yl)-5,8-dihydroindolo[2,3-c]carbazole](/img/structure/B15328612.png)
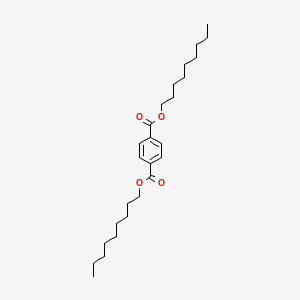
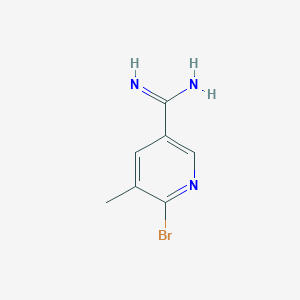
![5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[(trifluoromethyl)sulfanyl]pyridine](/img/structure/B15328624.png)
